molecular formula C20H22N6O2 B4507829 N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4507829
M. Wt: 378.4 g/mol
InChI Key: NRXKYCGYILNCIT-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold. The 3-acetylphenyl substituent at the piperidine nitrogen and the 3-methyl group on the triazolo-pyridazine ring are critical for its structural and functional properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13(27)16-4-3-5-17(12-16)21-20(28)15-8-10-25(11-9-15)19-7-6-18-23-22-14(2)26(18)24-19/h3-7,12,15H,8-11H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXKYCGYILNCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolopyridazine intermediate.

    Attachment of the Acetylphenyl Group: The final step involves the acylation of the piperidine derivative with 3-acetylphenyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.

    Industry: It finds applications in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Key structural analogs include:

Compound Name Substituents Target/Activity Reference
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methyl group on triazolo-pyridazine; phenylacetamide backbone LIN28 inhibitor; blocks LIN28/let-7 interaction, reduces PD-L1 expression, antitumor activity
N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-Chlorophenyl substituent; piperidine-3-carboxamide Structural analog with uncharacterized activity; highlights positional isomerism in carboxamide linkage
Compound 7a (N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide) Diethylaminoethyl group; m-tolyl substituent Human CatSper blocker; demonstrates substituent-dependent ion channel modulation
BRD4 Inhibitor (N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide) Chlorophenyl-piperazine extension Bromodomain inhibitor; binds BRD4 with 1.9 Å resolution in X-ray crystallography

Key Structural Insights :

  • The 3-methyl group on the triazolo-pyridazine ring is conserved across analogs (e.g., C1632, BRD4 inhibitor) and likely enhances metabolic stability .
  • Substitutions on the piperidine carboxamide (e.g., acetylphenyl vs. chlorophenyl) influence target selectivity. For example, the acetyl group in the target compound may improve lipophilicity compared to the chlorophenyl variant in .
  • Extended side chains (e.g., diethylaminoethyl in Compound 7a) correlate with divergent biological targets, such as ion channels vs. epigenetic regulators .
Pharmacological and Mechanistic Comparisons
  • LIN28 Inhibition : C1632, a close analog, inhibits LIN28/let-7 binding, rescuing let-7 miRNA function and reducing tumorsphere formation in cancer stem cells (CSCs). The target compound’s acetylphenyl group may enhance cellular permeability compared to C1632’s methylacetamide .
  • Antitumor Activity : C1632 derivatives show in vivo tumor growth inhibition by downregulating PD-L1, suggesting that the target compound’s piperidine-carboxamide scaffold could be optimized for immune checkpoint modulation .

Structure-Activity Relationship (SAR) Trends

Triazolo-Pyridazine Core : Essential for binding to RNA-associated proteins (LIN28) and bromodomains. Methylation at position 3 optimizes steric compatibility .

Piperidine Carboxamide : The 4-carboxamide position (vs. 3-carboxamide in ) improves spatial alignment with hydrophobic pockets in target proteins.

Aryl Substituents :

  • 3-Acetylphenyl : May enhance blood-brain barrier penetration compared to chlorophenyl or methoxyphenyl variants ().
  • Chlorophenyl/Methoxyphenyl : Electron-withdrawing groups improve binding affinity but may reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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